![molecular formula C20H26N2O3 B5702904 N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5702904.png)
N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and reducing the excitability of neurons in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, it can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X in lab experiments is that it is a synthetic N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in various scientific fields. However, one limitation of using N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X. One area of research could focus on further elucidating its mechanism of action. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, it could be investigated for its potential applications in other fields, such as cancer research and neurodegenerative diseases. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X.
Synthesis Methods
Compound X is synthesized through a multi-step process that involves the reaction of cyclohexanone with 3-methyl-2-butanol to form the corresponding alcohol. The alcohol is then oxidized to form the corresponding ketone, which is subsequently reacted with phthalic anhydride to form N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various scientific fields. In particular, it has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have shown that N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide X can inhibit the release of pro-inflammatory cytokines and reduce pain in animal models. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.
properties
IUPAC Name |
N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13(2)10-11-22-19(24)16-9-8-14(12-17(16)20(22)25)18(23)21-15-6-4-3-5-7-15/h8-9,12-13,15H,3-7,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGZCSKNYLDPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
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